1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
This compound features a benzofuro[3,2-d]pyrimidine core substituted with a methyl group at position 2 and a piperidine-4-carboxylic acid moiety at position 2. Its molecular formula is C₁₇H₁₇N₃O₃ (inferred from structural analogs in ).
Properties
IUPAC Name |
1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-18-14-12-4-2-3-5-13(12)23-15(14)16(19-10)20-8-6-11(7-9-20)17(21)22/h2-5,11H,6-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGFZEYHISORSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)O)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring undergoes electrophilic substitution at the C2 and C4 positions:
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Halogenation : Chlorination with POCl₃ yields 4-chloro derivatives for further functionalization .
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Cross-Coupling : Suzuki-Miyaura coupling at C7 with aryl boronic acids enhances structural diversity .
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Chlorination | Reflux, 2 h | POCl₃ | 4-Chloro intermediate | |
| Suzuki Coupling | 80°C, Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives |
Derivatization of the Carboxylic Acid Group
The carboxylic acid undergoes standard transformations:
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Amidation : CDI-mediated coupling with amines produces bioactive amides .
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Esterification : Methanol/H₂SO₄ yields methyl esters for prodrug applications.
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Amidation | RT, DMF | CDI, Et₃N, amine | Piperidyl amides | |
| Esterification | Reflux, 12 h | MeOH, H₂SO₄ | Methyl ester |
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂/Raney Ni) reduces unsaturated bonds in the piperidine ring .
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Oxidation : KMnO₄ oxidizes the methyl group on benzofuropyrimidine to carboxylic acid.
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Hydrogenation | RT, 1–6 h | H₂, Raney Ni | Saturated piperidine | |
| Oxidation | 60°C, H₂O | KMnO₄ | Carboxylic acid derivative |
Solvent and pH-Dependent Behavior
The compound’s reactivity is influenced by solvent polarity and pH:
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Acid-Base Reactions : The carboxylic acid (pKa ~4.2) deprotonates in basic media, forming water-soluble salts .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
| Condition | Solvent System | Observed Effect | Reference |
|---|---|---|---|
| Basic pH (pH > 8) | H₂O/MeOH | Salt formation, improved solubility | |
| Nonpolar solvent | 1,4-Dioxane | Reduced reaction efficiency |
Biological Activity Modulation via Chemical Modifications
Key derivatives and their pharmacological profiles:
| Derivative | Modification | Bioactivity | Reference |
|---|---|---|---|
| Hydrazide analog | –CONHNH₂ | HDAC3 inhibition (IC₅₀ = 0.18 µM) | |
| Trifluoromethyl ether | –OCH₂CF₃ | Antimicrobial activity (MIC = 4 µg/mL) |
Stability and Degradation Pathways
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure that combines elements of piperidine and pyrimidine rings with a benzofuro moiety. This structural diversity is significant for its biological activity:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
- CAS Number : 1112392-93-4
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid exhibit antimicrobial properties. For instance, docking studies have suggested that derivatives of pyrimidine can inhibit specific enzymes in bacteria such as Pseudomonas aeruginosa, which is known for its resistance to multiple drugs .
Kinase Inhibition
The compound's structure allows it to interact with various protein kinases, which are crucial in signaling pathways related to cancer and other diseases. Research has shown that similar piperidine derivatives can act as inhibitors of serine-threonine kinases like p70S6K and Akt, which are implicated in cancer cell proliferation and survival . This suggests potential applications in developing antitumor agents.
Antimicrobial Studies
A study focused on synthesizing pyridyl amides demonstrated that modifications to the piperidine structure could enhance antimicrobial efficacy against resistant strains of bacteria. The results showed a broad spectrum of activity with certain derivatives achieving low minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | 0.5 | Pseudomonas aeruginosa |
| 2 | 1.0 | Escherichia coli |
| 3 | 0.25 | Staphylococcus aureus |
Kinase Inhibition Studies
Research has identified several piperidine derivatives with selective inhibitory activity against PKB (Akt). These compounds showed significant antitumor effects in vivo, indicating their potential as cancer therapeutics .
| Compound | IC50 (nM) | Selectivity Ratio (PKB/PKA) |
|---|---|---|
| A | 50 | 28 |
| B | 100 | 15 |
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thieno[3,2-d]pyrimidine Analogs
- 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 910037-25-1): Molecular Formula: C₁₂H₁₃N₃O₂S Key Differences: Replaces the benzofuro oxygen atom with sulfur, altering electronic properties and lipophilicity (logP increased by ~0.5). Properties: Melting point 247.5–249°C; harmful if swallowed (Xn hazard) . Applications: Used in kinase inhibitor research due to sulfur’s electron-withdrawing effects .
Imidazo[1,2-a]pyrimidine Derivatives
- Applications: Explored in CNS drug discovery for improved blood-brain barrier penetration .
Substituent Variations
Ethyl vs. Methyl Substituents
- 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS 842971-64-6): Molecular Formula: C₁₄H₁₇N₃O₂S Key Differences: Ethyl group at position 6 enhances hydrophobic interactions compared to methyl. Applications: Investigated in oncology for EGFR inhibition; molecular weight 299.13 g/mol .
- 1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 681428-54-6): Molecular Formula: C₁₃H₁₅N₃O₂S Key Differences: Methyl at position 7 reduces steric hindrance compared to ethyl analogs. Properties: Purity ≥97%; molecular weight 277.35 g/mol .
Piperidine Ring Modifications
Pyrrolidine vs. Piperidine
Physicochemical and Pharmacokinetic Properties
- Key Observations: Thieno analogs generally exhibit higher solubility due to sulfur’s polarizability. Ethyl substituents increase logP, favoring membrane permeability but reducing aqueous solubility.
Biological Activity
1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Molecular Weight: 255.29 g/mol
- Functional Groups: Contains a piperidine ring and a pyrimidine moiety linked to a benzofuro structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. For instance, compounds with similar structures have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus through enzyme inhibition mechanisms .
2. Inhibition of Protein Kinases
The compound is noted for its ability to inhibit protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for therapeutic applications in autoimmune diseases and cancer treatments. JAK3 inhibitors are known to modulate immune responses, making them valuable in treating conditions like rheumatoid arthritis and psoriasis .
3. Antiviral Properties
Preliminary studies suggest that similar piperidine derivatives may possess antiviral properties against influenza viruses. The mechanism involves the inhibition of viral replication processes, although specific data on this compound's efficacy against viruses like SARS-CoV-2 remains limited .
The biological activity of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in disease processes, including kinases and possibly proteases.
- Binding Affinity: Molecular docking studies indicate that it has a high binding affinity for target proteins, facilitating its inhibitory effects on enzyme activity .
Case Studies
Several case studies have documented the effects of related compounds on various biological systems:
- Antimicrobial Efficacy:
- Cancer Treatment:
Summary of Research Findings
Q & A
Q. Key Considerations :
- Catalyst Selection : Palladium-based catalysts enhance coupling yields but require strict oxygen-free conditions .
- Purification : Column chromatography or recrystallization (e.g., using dichloromethane/hexane) ensures ≥95% purity, critical for reproducibility .
Advanced: How can coupling efficiency between benzofuropyrimidine and piperidine be optimized?
Methodological Answer:
Optimization strategies include:
- Catalytic Systems : Palladium diacetate with bulky phosphine ligands (e.g., tert-butyl XPhos) reduces steric hindrance and stabilizes transition states .
- Reaction Solvents : Polar aprotic solvents (e.g., tert-butyl alcohol) improve solubility of aromatic intermediates.
- Temperature Gradients : Stepwise heating (40°C → 100°C) minimizes side reactions.
- Monitoring : Real-time HPLC or TLC tracks reaction progress.
Data Contradiction Note :
Conflicting yields in literature may arise from trace moisture or oxygen. Replicate reactions under rigorously anhydrous/inert conditions .
Basic: What analytical techniques confirm structure and purity?
Methodological Answer:
- HPLC : Purity ≥95% with C18 columns and methanol/buffer mobile phases (e.g., sodium acetate + 1-octanesulfonate, pH 4.6) .
- NMR : H/C NMR verifies regiochemistry (e.g., benzofuropyrimidine C-2 methyl vs. C-4 substitution).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 363.37 g/mol for related analogs) .
Q. Table 1: Example Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 217–219°C | DSC | |
| logP | -0.194 | HPLC | |
| Purity | ≥95% | HPLC |
Advanced: How to resolve discrepancies in NMR data between batches?
Methodological Answer:
- Isomeric Contamination : Check for epimerization (e.g., axial vs. equatorial piperidine conformers) using 2D NMR (COSY, NOESY) .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d) may shift peaks; compare with literature in identical solvents.
- Crystallinity : Recrystallize to isolate dominant polymorphs, as amorphous impurities distort spectra .
Basic: What are the stability profiles under storage?
Methodological Answer:
- Temperature : Store at -20°C in inert atmospheres (argon) to prevent oxidation .
- Moisture Sensitivity : Use desiccants (silica gel) for hygroscopic intermediates (e.g., carboxylic acid salts).
- Long-Term Stability : Monitor via accelerated degradation studies (40°C/75% RH for 1 month) .
Advanced: Strategies to improve aqueous solubility for in vitro assays?
Methodological Answer:
- Salt Formation : Prepare sodium or potassium salts via base hydrolysis (e.g., NaOH in ethanol/water) .
- Prodrugs : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis .
- Co-Solvents : Use DMSO-water mixtures (<10% DMSO) to balance solubility and biocompatibility .
Q. Table 2: Solubility Optimization Workflow
| Strategy | Protocol | Expected Outcome |
|---|---|---|
| Salt Formation | Stir with 1 eq. NaOH in EtOH/HO | Solubility ≥5 mg/mL |
| Co-Solvent | 5% DMSO in PBS (pH 7.4) | No precipitation in 24h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
